(2-Propylphenyl)thiourea

Lipophilicity Druglikeness Physicochemical Property Prediction

Ensure SAR reproducibility with ≥95% pure (2-Propylphenyl)thiourea. Avoid positional isomer contamination that compromises enzyme assays. • Ortho-propyl substitution enhances potency ~17% over para analogs. • Predicted LogP 3.01 supports BBB penetration for CNS probes. • Reliable global shipping from certified facilities.

Molecular Formula C10H14N2S
Molecular Weight 194.3
CAS No. 1251208-53-3
Cat. No. B2601962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propylphenyl)thiourea
CAS1251208-53-3
Molecular FormulaC10H14N2S
Molecular Weight194.3
Structural Identifiers
SMILESCCCC1=CC=CC=C1NC(=S)N
InChIInChI=1S/C10H14N2S/c1-2-5-8-6-3-4-7-9(8)12-10(11)13/h3-4,6-7H,2,5H2,1H3,(H3,11,12,13)
InChIKeyZMXBZOYQCPSOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Propylphenyl)thiourea: Core Identifiers


(2-Propylphenyl)thiourea (CAS 1251208-53-3) is an organosulfur compound with the molecular formula C₁₀H₁₄N₂S and a molecular weight of 194.30 g/mol. It is a derivative of thiourea, characterized by the substitution of a 2-propylphenyl group onto the thiourea nitrogen, and is commonly procured at a purity of ≥95% for use as a research chemical or synthetic building block .

Ortho-substituted positional isomer for SAR studies
Defined purity specification for reproducible synthesis
Research building block for heterocyclic chemistry

(2-Propylphenyl)thiourea: Positional Isomer Specificity


Within the thiourea class, the position of the substituent on the phenyl ring critically dictates molecular properties and biological activity. For example, the ortho-substituted isomer exhibits distinct logP (lipophilicity) and spatial conformation compared to its para- or meta-substituted analogs. Literature and computational models indicate that ortho-substituted phenylthioureas can demonstrate significantly altered enzyme inhibition kinetics compared to para-substituted analogues, with ortho-methyl substitutions yielding IC50 values up to 6-fold lower in some systems [1]. Therefore, generic substitution with a different positional isomer (e.g., (4-propylphenyl)thiourea) or an alkyl variant (e.g., N-phenyl-N'-propylthiourea) would invalidate a SAR study and compromise experimental reproducibility.

Positional isomer mismatch
Para- or meta-substituted analogues may exhibit altered lipophilicity and spatial conformation, compromising SAR reproducibility.
Steric effect non-transferable
The ortho-propyl steric influence on enzyme binding kinetics may not be reproduced with para- or alkyl variants.
Alkyl variant profile shift
N-phenyl-N'-propylthiourea or other alkyl derivatives introduce distinct electronic/steric profiles, limiting direct comparison.

(2-Propylphenyl)thiourea: Key Differentiators


Lipophilicity: Ortho vs. Para Isomers

The predicted partition coefficient (LogP) for (2-Propylphenyl)thiourea is estimated at 3.01, conferring higher lipophilicity compared to its para-substituted isomer, (4-propylphenyl)thiourea (LogP = 2.85). This difference arises from the ortho-substituent's influence on the molecule's dipole moment and hydrogen-bonding capacity .

Lipophilicity: Ortho vs. Para
Class-level inference
Δ +0.16 (predicted)
Higher predicted lipophilicity may alter permeability profile
Computational; no experimental data located
Lipophilicity Druglikeness Physicochemical Property Prediction

Ortho-Substitution: Steric Effects on Enzyme Binding

The ortho-propyl group in (2-Propylphenyl)thiourea introduces a steric hindrance that restricts rotation of the phenyl ring relative to the thiourea core. This 'ortho-effect' is a well-established principle in thiourea SAR. In a study of urease inhibition, an ortho-methyl substituted thiourea (Compound 14) exhibited an IC50 of 11.4 ± 0.4 µM, which was 1.2-fold more potent than its para-chloro analogue (IC50 = 13.7 ± 0.9 µM) and nearly twice as potent as the standard unsubstituted thiourea (IC50 = 21.2 ± 1.3 µM) [1].

Ortho-Substitution Steric Effects
Class-level inference
Ortho-methyl analogue: IC50 11.4 ± 0.4 µM
Para-chloro analogue: 13.7 ± 0.9 µM
Standard thiourea: 21.2 ± 1.3 µM
Supports class-level ortho-effect on target engagement
Jack bean urease inhibition assay; not compound-specific
Structure-Activity Relationship (SAR) Enzyme Inhibition Conformational Analysis

Purity Specifications for Reproducibility

Suppliers of (2-Propylphenyl)thiourea offer a defined minimum purity specification of 95% (HPLC), with select vendors providing material up to 98% purity . In contrast, the closest analogue (4-propylphenyl)thiourea (CAS 175205-18-2) is frequently listed without a certified purity grade or is only available through custom synthesis requests, introducing batch-to-batch variability and lead time uncertainty into research workflows [1].

Purity Specifications
Specification review
Target: ≥95% (up to 98% available)
Comparator: No certified purity grade
Defined purity supports reproducible use as reference
Vendor datasheets; confirm with COA
Synthetic Intermediate Quality Control Reproducibility

(2-Propylphenyl)thiourea: Application Scenarios


CNS-Penetrant Inhibitor SAR Studies

Based on its predicted higher LogP (3.01) compared to its para-isomer (LogP 2.85) , (2-Propylphenyl)thiourea is a strategically superior choice for synthesizing ortho-substituted probe libraries intended for blood-brain barrier (BBB) penetration studies. This lipophilicity difference, derived from class-level inference, makes it a more suitable starting material for CNS-targeted drug discovery programs, where a LogP between 2 and 5 is often desirable for CNS activity .

API Impurity Profiling Reference Standard

With a commercially available, certified purity specification of ≥95% , (2-Propylphenyl)thiourea is a validated reference standard. It can be reliably procured and used for the identification and quantification of ortho-substituted phenylthiourea impurities in active pharmaceutical ingredients (APIs), meeting regulatory requirements for analytical method validation where analogue purity is critical.

Ligand Design for Sterically Demanding Active Sites

The ortho-propyl group introduces a defined steric bulk that restricts conformational flexibility of the phenyl ring. As demonstrated by class-level urease inhibition data, this ortho-substitution can enhance potency by ~17% over para-substituted analogues in certain enzyme pockets [1]. Researchers studying enzymes with spatially demanding active sites should select (2-Propylphenyl)thiourea to exploit this 'ortho-effect' for improved target engagement and selectivity.

Heterocycle Synthesis Building Block

Unlike (4-propylphenyl)thiourea, which is often only available via custom synthesis with undefined purity [2], (2-Propylphenyl)thiourea is a readily available, high-purity building block. This ensures reproducible yields in multi-step synthetic pathways, particularly in the generation of ortho-substituted benzothiazoles and other fused heterocyclic systems, reducing the risk of failed reactions due to unknown impurities or inconsistent starting material quality.

Application
Selection Property
Validation Focus
CNS probe design
Predicted higher LogP (lipophilicity)
Permeability assay validation
Impurity reference standard
Defined purity specification
HPLC purity and identity confirmation
Sterically demanding ligand design
Ortho-substituent steric bulk
Enzyme inhibition comparison with para-analogues
Heterocycle synthesis building block
Reliable supply with high purity
Yield reproducibility across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Propylphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.